Cas no 1127499-04-0 (1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one)
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
- 1-(cyclopropylmethyl)-4-hydroxypyridin-2-one
- SCHEMBL1039375
- DB-115931
- 1127499-04-0
- VNJQMLBHELLWTR-UHFFFAOYSA-N
- DTXSID00732192
- 1-Cyclopropylmethyl-4-hydroxy-1H-pyridin-2-one
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- Inchi: 1S/C9H11NO2/c11-8-3-4-10(9(12)5-8)6-7-1-2-7/h3-5,7,11H,1-2,6H2
- InChI Key: VNJQMLBHELLWTR-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=CN1CC1CC1)O
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 40.5Ų
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188230-1g |
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one |
1127499-04-0 | 95% | 1g |
$646.84 | 2023-09-04 | |
| Chemenu | CM174839-1g |
1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one |
1127499-04-0 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM174839-1g |
1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one |
1127499-04-0 | 95% | 1g |
$729 | 2023-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757524-1g |
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1h)-one |
1127499-04-0 | 95% | 1g |
¥5541.00 | 2024-08-09 |
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one (CAS 1127499-04-0): A Comprehensive Overview
1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one (CAS 1127499-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclopropylmethyl and hydroxypyridinone functional groups, exhibits intriguing chemical properties and potential applications. Below, we delve into its structure, properties, synthesis, and emerging uses, while addressing common queries and trends in the field.
The molecular structure of 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one features a pyridinone core substituted with a hydroxyl group at the 4-position and a cyclopropylmethyl moiety at the 1-position. This arrangement imparts distinct reactivity and stability, making it a valuable intermediate in medicinal chemistry. Researchers often explore its role in designing enzyme inhibitors and bioactive molecules, particularly in targeting oxidative stress-related pathways.
Recent trends highlight growing interest in small-molecule therapeutics and heterocyclic compounds, aligning with the applications of 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one. Searches for "pyridinone derivatives in drug discovery" and "cyclopropylmethyl group effects" have surged, reflecting its relevance in modern research. Its potential as a chelating agent for metal ions also sparks curiosity, especially in contexts like antioxidant development and catalysis.
Synthesis of this compound typically involves cyclization reactions or functional group transformations, with emphasis on yield optimization and purity. Analytical techniques such as NMR spectroscopy and HPLC are critical for characterization. Notably, its solubility in polar solvents and thermal stability under controlled conditions make it suitable for diverse experimental setups.
In the pharmaceutical sector, 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is investigated for its pharmacophore potential. Questions like "How does cyclopropylmethyl enhance drug bioavailability?" or "What are the biomedical applications of hydroxypyridinones?" frequently arise in academic and industrial forums. These discussions underscore its versatility in addressing challenges like drug resistance and targeted therapy.
From an industrial perspective, the compound's scalability and green chemistry compatibility are key considerations. Innovations in sustainable synthesis and waste reduction align with global demands for eco-friendly processes. Moreover, its non-toxic profile at standard handling conditions ensures safer laboratory and production environments.
Looking ahead, 1-(Cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one holds promise in interdisciplinary research, bridging gaps between organic chemistry, material science, and life sciences. As AI-driven drug design gains traction, computational studies on its molecular interactions may unlock novel applications. For researchers and suppliers, staying updated on its patent landscape and market availability is advisable.
In summary, this compound exemplifies the synergy of structural ingenuity and functional utility. Its exploration continues to inspire solutions for pressing scientific and industrial needs, cementing its place in the evolving landscape of specialty chemicals.
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